N-(2-ethyloxan-4-yl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide
Description
N-(2-ethyloxan-4-yl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Properties
IUPAC Name |
N-(2-ethyloxan-4-yl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-3-18-11-17(8-9-23-18)20-19(22)21-12-16(13-21)10-15-6-4-14(2)5-7-15/h4-7,16-18H,3,8-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMPOXJPSIUVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)NC(=O)N2CC(C2)CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyloxan-4-yl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.
Introduction of the Oxan Group: The 2-ethyloxan-4-yl group can be introduced via nucleophilic substitution reactions. This involves the reaction of an appropriate oxan derivative with the azetidine intermediate.
Attachment of the Carboxamide Group: The final step involves the introduction of the carboxamide group through amide bond formation. This can be achieved by reacting the azetidine intermediate with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyloxan-4-yl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethyloxan-4-yl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies investigating the biological activity of azetidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It may be used in the development of new materials with unique properties, such as high-strength polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-(2-ethyloxan-4-yl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.
N-methylazetidine: A simpler azetidine compound used in organic synthesis.
4-phenylazetidine: An azetidine derivative with a phenyl group, similar to the 4-methylphenyl group in the compound of interest.
Uniqueness
N-(2-ethyloxan-4-yl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide is unique due to the presence of the 2-ethyloxan-4-yl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and advanced material synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
